molecular formula C17H29NO6 B580552 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester CAS No. 1363382-20-0

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester

Cat. No.: B580552
CAS No.: 1363382-20-0
M. Wt: 343.42
InChI Key: GKOKDSCWLNRKGQ-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester is a synthetic organic compound with the molecular formula C17H29NO6 and a molecular weight of 343.42 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester typically involves the reaction of cyclobutane-1,1-dicarboxylic acid with tert-butoxycarbonyl chloride and diisopropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester undergoes various chemical reactions, including:

Scientific Research Applications

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Tert-butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester can be compared with similar compounds such as:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

dipropan-2-yl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKDSCWLNRKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111041
Record name 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-20-0
Record name 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester
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